A Technical Guide to the Core Properties of DL-5-Indolylmethylhydantoin
A Technical Guide to the Core Properties of DL-5-Indolylmethylhydantoin
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-5-Indolylmethylhydantoin is a heterocyclic organic compound of significant interest, primarily as a key intermediate in the enzymatic synthesis of the essential amino acid L-tryptophan. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an in-depth look at its role in biocatalytic pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for research and development applications.
Core Properties of DL-5-Indolylmethylhydantoin
DL-5-Indolylmethylhydantoin, a derivative of hydantoin featuring an indolylmethyl substituent, exists as a racemic mixture. The biologically relevant isomer for L-tryptophan synthesis is 5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione.
Chemical and Physical Properties
A summary of the key chemical and physical properties of DL-5-(1H-indol-3-ylmethyl)hydantoin is provided in Table 1.
Table 1: Chemical and Physical Properties of DL-5-(1H-indol-3-ylmethyl)hydantoin
| Property | Value | Reference(s) |
| IUPAC Name | 5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | [1] |
| Synonyms | DL-5-Indolylmethylhydantoin, 5-(3-Indolylmethyl)hydantoin | [1] |
| CAS Number | 21753-16-2 | [1] |
| Molecular Formula | C₁₂H₁₁N₃O₂ | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| Melting Point | 218 °C | |
| Solubility | Slightly soluble in DMSO and Methanol. | |
| Appearance | White to off-white solid. |
Computed Properties
Computational models provide additional insights into the molecular characteristics of DL-5-Indolylmethylhydantoin, which are summarized in Table 2.
Table 2: Computed Properties of 5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione
| Property | Value | Reference(s) |
| XLogP3-AA | 1.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 74 Ų | [1] |
| Heavy Atom Count | 17 | [1] |
Experimental Protocols
Synthesis of DL-5-(1H-indol-3-ylmethyl)hydantoin via Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a well-established and efficient method for the synthesis of 5-substituted hydantoins from aldehydes or ketones.[2][3][4] This protocol outlines the synthesis of DL-5-(1H-indol-3-ylmethyl)hydantoin from indole-3-acetaldehyde.
Experimental Workflow for Bucherer-Bergs Synthesis
Caption: Workflow for the synthesis and purification of DL-5-Indolylmethylhydantoin.
Materials:
-
Indole-3-acetaldehyde
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel, dissolve indole-3-acetaldehyde in a mixture of ethanol and water.
-
Add potassium cyanide and ammonium carbonate to the solution. The typical molar ratio of aldehyde to cyanide to carbonate is approximately 1:2:4.[5]
-
Heat the reaction mixture to 60-70 °C with stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure DL-5-(1H-indol-3-ylmethyl)hydantoin.[4]
Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Indole-H2 | ~7.14 | ~124.5 |
| Hydantoin-CH₂ | - | ~36.8 (similar to benzylhydantoin) |
| Other Indole Protons | 7.0 - 7.6 | 110 - 137 |
| Hydantoin C=O | - | ~157, ~173 |
| Hydantoin CH | ~4.5 - 5.0 | ~55 - 60 |
Note: These are approximate values based on related structures and may vary.
Biological Significance and Signaling Pathways
DL-5-Indolylmethylhydantoin is a crucial substrate for the "hydantoinase process," a multi-enzymatic cascade used for the industrial production of enantiomerically pure L-amino acids, including L-tryptophan.[7]
Enzymatic Conversion to L-Tryptophan
The conversion of DL-5-indolylmethylhydantoin to L-tryptophan involves three key enzymes: hydantoin racemase, D-hydantoinase, and N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase).
Signaling Pathway for L-Tryptophan Synthesis
Caption: The enzymatic cascade for the conversion of DL-5-Indolylmethylhydantoin to L-Tryptophan.
Mechanism of Action:
-
Racemization: Hydantoin racemase continuously interconverts the L- and D-enantiomers of 5-indolylmethylhydantoin, ensuring a constant supply of the D-isomer.
-
Hydrolysis: D-hydantoinase selectively catalyzes the hydrolytic ring-opening of D-5-indolylmethylhydantoin to form N-carbamoyl-D-tryptophan.
-
Final Conversion: N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) then hydrolyzes N-carbamoyl-D-tryptophan to produce D-tryptophan. In some industrial processes, an additional amino acid racemase is employed to convert the D-tryptophan to the desired L-tryptophan.
Conclusion
DL-5-Indolylmethylhydantoin serves as a pivotal molecule in the biocatalytic production of L-tryptophan. Its well-defined chemical and physical properties, coupled with established synthetic routes like the Bucherer-Bergs reaction, make it a readily accessible substrate for industrial applications. A thorough understanding of the "hydantoinase process" and the enzymes involved is critical for optimizing the production of this essential amino acid. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals working in the fields of drug development, biotechnology, and organic synthesis. Further research into developing more efficient and stereoselective synthetic methods and exploring other potential biological activities of this compound remains an active area of investigation.
References
- 1. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. openmedscience.com [openmedscience.com]
- 7. researchgate.net [researchgate.net]
